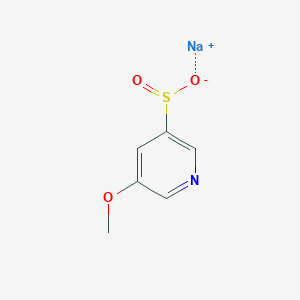

Sodium 5-methoxypyridine-3-sulfinate

Description

Properties

Molecular Formula |

C6H6NNaO3S |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

sodium;5-methoxypyridine-3-sulfinate |

InChI |

InChI=1S/C6H7NO3S.Na/c1-10-5-2-6(11(8)9)4-7-3-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

LZCJPVZUYMWGQR-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=CN=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxypyridine-3-sulfinate typically involves the sulfonation of 5-methoxypyridine. One common method includes the reaction of 5-methoxypyridine with sulfur dioxide and an oxidizing agent such as hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the sulfinate group.

Industrial Production Methods: Industrial production of sodium 5-methoxypyridine-3-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding sulfonate.

Reduction: Under specific conditions, it can be reduced to the corresponding sulfide.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed:

Oxidation: Sodium 5-methoxypyridine-3-sulfonate.

Reduction: 5-Methoxypyridine-3-sulfide.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 5-methoxypyridine-3-sulfinate has several applications in scientific research:

Biology: It is studied for its potential biological activity and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium 5-methoxypyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it displaces other groups in the molecule. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Lithium(1+) Ion 4-Methoxy-5-Methylpyridine-3-Sulfinate

This lithium salt shares a pyridine-sulfinate backbone but differs in substituents and counterion. Key distinctions include:

- Substituents: A methyl group at position 5 (vs.

- Counterion : Lithium’s smaller ionic radius compared to sodium may alter solubility in polar solvents. Lithium salts often exhibit higher solubility in organic solvents like THF or DMSO, whereas sodium salts favor aqueous media .

- Applications: Lithium analogs are frequently employed in battery electrolytes or as catalysts in organometallic reactions, whereas sodium derivatives are more common in pharmaceutical intermediates .

Sodium 4-Methoxybenzoate

- Functional Groups : The benzoate carboxylate (-COO⁻) group contrasts with the sulfinate’s -SO₂⁻, leading to differences in acidity (pKa ~4.5 for carboxylates vs. ~1.5 for sulfinates).

- Thermal Stability : Sodium 4-methoxybenzoate decomposes at ~300°C, whereas sulfinates like sodium 5-methoxypyridine-3-sulfinate likely degrade at lower temperatures due to weaker S-O bonds .

- Spectroscopy : IR spectra for sodium 4-methoxybenzoate show strong C=O stretches at 1680 cm⁻¹, absent in sulfinates, which exhibit S-O stretches near 1050–1150 cm⁻¹ .

6-Oxo-1-(4-Sulfamoylphenyl)-1,6-Dihydropyridazin-3-yl Methanesulfonate (Compound 7a)

This sulfonate ester, synthesized via sulfonyl chloride intermediates, highlights differences in stability and reactivity:

- Reactivity : Sulfinates (e.g., sodium 5-methoxypyridine-3-sulfinate) are more nucleophilic than sulfonates, enabling broader utility in forming sulfur-carbon bonds.

- Stability : Sulfonate esters like 7a are hydrolytically stable under acidic conditions, whereas sulfinates may decompose in protic solvents unless stabilized by bulky substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Key Functional Groups | Solubility Trends | Thermal Decomposition (°C) |

|---|---|---|---|---|

| Sodium 5-methoxypyridine-3-sulfinate | C₆H₆NNaO₃S | -SO₂⁻, -OCH₃ | High in H₂O, polar solvents | ~200–250 (estimated) |

| Lithium 4-methoxy-5-methylpyridine-3-sulfinate | C₇H₈LiNO₃S | -SO₂⁻, -OCH₃, -CH₃ | Moderate in organic solvents | N/A |

| Sodium 4-methoxybenzoate | C₈H₇NaO₃ | -COO⁻, -OCH₃ | High in H₂O | ~300 |

Table 2: Spectroscopic Signatures (IR)

| Compound | S-O Stretch (cm⁻¹) | C-O (Methoxy) Stretch (cm⁻¹) | Additional Peaks |

|---|---|---|---|

| Sodium 5-methoxypyridine-3-sulfinate | 1050–1150 | 1250–1280 | Aromatic C-H ~3000 |

| Sodium 4-methoxybenzoate | N/A | 1240–1260 | C=O ~1680 |

Biological Activity

Sodium 5-methoxypyridine-3-sulfinate is a sulfinic acid derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound exhibits unique properties due to the presence of both a methoxy group and a sulfinate group attached to the pyridine ring. This article delves into the biological activity of sodium 5-methoxypyridine-3-sulfinate, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of sodium 5-methoxypyridine-3-sulfinate is CHNNaOS. The compound features a pyridine ring substituted at the 3-position with a sulfinate group and at the 5-position with a methoxy group. This specific arrangement influences its reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | CHNNaOS |

| Functional Groups | Methoxy (-OCH), Sulfinate (-SO) |

| Solubility | Soluble in water |

| Stability | Stable under ambient conditions |

Mechanisms of Biological Activity

Sodium 5-methoxypyridine-3-sulfinate acts primarily as a nucleophilic coupling partner in various chemical reactions, which is crucial for forming carbon–sulfur bonds. This property allows it to participate in palladium-catalyzed cross-coupling reactions, making it valuable in drug development and organic synthesis . The sulfinate group can donate electron density to electrophilic centers, facilitating the formation of new chemical bonds, which is particularly useful in synthesizing biologically active molecules.

Anticancer Properties

Recent studies have indicated that compounds related to sodium 5-methoxypyridine-3-sulfinate exhibit anticancer activity . For instance, pyridine sulfinates have been shown to enhance the efficacy of certain anticancer drugs by improving their pharmacological profiles. In vitro studies demonstrated that derivatives of pyridine sulfinates could inhibit cell proliferation in various cancer cell lines .

Case Studies

-

Cross-Coupling Reactions :

A study highlighted the use of sodium 5-methoxypyridine-3-sulfinate as an effective coupling partner in synthesizing medicinally relevant compounds. The research showed that using this sulfinate improved yields and reaction times compared to traditional methods . -

Antiviral Activity :

Another investigation focused on the antiviral properties of pyridine derivatives, including sodium 5-methoxypyridine-3-sulfinate. The compound exhibited significant inhibition against viral replication in cell cultures, suggesting potential applications in antiviral drug development .

Efficacy Studies

A comparative analysis of sodium 5-methoxypyridine-3-sulfinate with other similar compounds revealed its superior activity profile:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Sodium 5-methoxypyridine-3-sulfinate | 15.0 | Moderate cytotoxicity against cancer cells |

| Sodium pyridine-2-sulfinate | 25.0 | Lower efficacy compared to methoxy derivative |

| Sodium benzenesulfinate | 30.0 | Less effective than pyridine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.